Cas no 331752-47-7 (Y-27632, MF)

Y-27632 is a selective inhibitor of Rho-associated protein kinase (ROCK), specifically targeting ROCK1 and ROCK2 with an IC50 of ~140 nM and ~600 nM, respectively. Its molecular formula (MF) is C₁₄H₂₁N₃O·2HCl, and it is widely utilized in research to investigate Rho/ROCK signaling pathways. Y-27632 demonstrates high specificity, effectively reducing stress fiber formation and cellular contraction in vitro. It is soluble in water and DMSO, facilitating experimental applications. The compound is particularly valuable in studies of cell motility, cytoskeletal dynamics, and apoptosis regulation. Its well-characterized mechanism and reproducibility make it a reliable tool for pharmacological and cell biology research.
Y-27632, MF structure
Y-27632, MF structure
Product Name:Y-27632, MF
CAS No:331752-47-7
MF:C14H25Cl2N3O2
MW:338.273201704025
CID:303354
PubChem ID:9797929
Update Time:2025-06-08

Y-27632, MF Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxamide,4-[(1R)-1-aminoethyl]-N-4-pyridinyl-, hydrochloride, hydrate (1:2:1), trans-
    • Y-27632 Dihydrochloride Hydrate
    • (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide Dihydrochloride Monohydrate
    • Cyclohexanecarboxamide,4-[(1R)-1-aminoethyl]-N-4-pyridinyl-, hydrochloride, hydrate (1:2:1), t...
    • Rock Inhibitor
    • Y-27632
    • Y-27632 Dihydrochlor
    • Y-27632 Dihydrochloride Hydrate
    • (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide monohydrate dihydrochloride
    • 5 mmol
    • Cyclohexanecarboxamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-, dihydrochloride, monohydrate, trans- (9CI)
    • trans-4-[(1R)-1-Aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide Dihydrochloride Monohydrate
    • Y-27632 monohydrate dihydrochloride
    • Y-27632, MF
    • 331752-47-7
    • trans-4-[(R)-1-Aminoethyl]-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride hydrate
    • J-019060
    • 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride
    • Y-27632 dihydrochloride monohydrate
    • DTXSID201017400
    • y-27632 2hcl hydrate
    • HMS3229G04
    • CCG-206810
    • Y 27632 Dihydrochloride Hydrate;Y27632 Dihydrochloride Hydrate
    • Y-27632 (hydrochloride hydrate)
    • BLQHLDXMMWHXIT-UYRCGDKNSA-N
    • CS-0019675
    • HY-10071A
    • Inchi: 1S/C14H21N3O.2ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H;1H2/t10-,11?,12?;;;/m1.../s1
    • InChI Key: BLQHLDXMMWHXIT-UYRCGDKNSA-N
    • SMILES: Cl.Cl.O=C(C1CCC([C@@H](C)N)CC1)NC1C=CN=CC=1.O

Computed Properties

  • Exact Mass: 337.13200
  • Monoisotopic Mass: 337.1323824g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 69Ų

Experimental Properties

  • Color/Form: White solid
  • Melting Point: 180-230°C
  • Stability/Shelf Life: Hygroscopic; Light Sensitive;
  • PSA: 77.24000
  • LogP: 4.48670

Y-27632, MF Security Information

  • Hazard Category Code: 20/21/22
  • Safety Instruction: 36
  • Hazardous Material Identification: Xn

Y-27632, MF Pricemore >>

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Additional information on Y-27632, MF

Comprehensive Overview of Y-27632 (CAS No. 331752-47-7): Mechanism, Applications, and Research Insights

Y-27632, a selective Rho-associated protein kinase (ROCK) inhibitor with the molecular formula C₁₄H₂₁N₃O·2HCl, has garnered significant attention in biomedical research due to its pivotal role in modulating cytoskeletal dynamics. This small molecule compound (CAS No. 331752-47-7) is widely utilized in studies exploring cell motility, angiogenesis, and neural regeneration. Its ability to selectively inhibit ROCK1 and ROCK2 isoforms makes it a valuable tool for investigating pathways linked to hypertension, fibrosis, and even stem cell differentiation.

Recent studies highlight Y-27632's potential in organoid culture and 3D cell modeling, addressing growing interest in personalized medicine and drug screening platforms. Researchers frequently search for "Y-27632 solubility," "Y-27632 protocol for cell dissociation," or "ROCK inhibitor clinical trials," reflecting its diverse applications. The compound’s stability in aqueous solutions (pH 3–5) and compatibility with DMSO as a solvent further enhance its utility in experimental settings.

From a molecular perspective, Y-27632 (CAS No. 331752-47-7) exhibits a competitive inhibition mechanism by binding to the ATP pocket of ROCK kinases, effectively reducing phosphorylation of downstream targets like MYPT1. This action translates to reduced actomyosin contractility, a feature exploited in studies of corneal endothelial cell transplantation and wound healing. Notably, its low cytotoxicity at working concentrations (typically 1–20 µM) ensures reliable reproducibility in assays.

Emerging trends also link Y-27632 to neuroprotection research, particularly in Alzheimer’s disease and spinal cord injury models. Searches for "Y-27632 blood-brain barrier" or "ROCK inhibition in neurodegeneration" underscore its translational relevance. Furthermore, its synergy with YAP/TAZ signaling pathways positions it as a candidate for cancer metastasis studies, though this remains an area of active investigation.

In summary, Y-27632 (CAS No. 331752-47-7) exemplifies the intersection of basic science and therapeutic innovation. Its versatility in modulating Rho/ROCK signaling continues to inspire research across disciplines, from regenerative medicine to high-throughput screening. As the scientific community delves deeper into its off-target effects and long-term safety profile, this compound remains a cornerstone in kinase inhibitor research.

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